Lipophilicity (logP) and Polar Surface Area (PSA) Comparison: –OCF₃ vs. –CH₃ Analog
N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide exhibits a computed logP of 4.74 and a topological polar surface area (tPSA) of 80.85 Ų, compared to logP = 4.15 and tPSA = 71.62 Ų for the direct methyl analog N-(4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF, CAS 5317-94-2) [1]. This represents a ΔlogP of +0.59 (a ~3.9× increase in octanol–water partition coefficient) and a ΔtPSA of +9.23 Ų, indicating simultaneously increased lipophilicity and hydrogen-bonding capacity—a rare combination that enhances membrane permeability while preserving target engagement potential.
| Evidence Dimension | Lipophilicity (logP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | logP = 4.74; tPSA = 80.85 Ų |
| Comparator Or Baseline | N-(4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF): logP = 4.15; tPSA = 71.62 Ų |
| Quantified Difference | ΔlogP = +0.59 (+14%); ΔtPSA = +9.23 Ų (+13%) |
| Conditions | Computed logP (XLogP3) and topological PSA from vendor datasheets [1] |
Why This Matters
This quantitative difference directly informs procurement decisions for lead optimization: the trifluoromethoxy analog is predicted to have superior membrane permeability while retaining sufficient polarity for aqueous solubility, relative to the methyl-substituted comparator.
- [1] Molbase. N-(4-acetylphenyl)-4-methylbenzenesulfonamide CAS 5317-94-2. https://qiye.molbase.cn (accessed 2026-04-30). View Source
